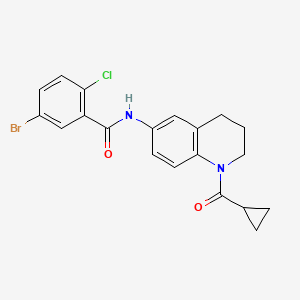

5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

5-Bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative with a complex molecular architecture. The compound features a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a benzamide moiety at the 6-position. The benzamide ring is further substituted with bromo and chloro groups at the 5- and 2-positions, respectively.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrClN2O2/c21-14-5-7-17(22)16(11-14)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNJCUCFZUOCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple stepsThe final step involves the attachment of the cyclopropanecarbonyl group to the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The cyclopropanecarbonyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₃BrClN₂O

- Molecular Weight : 300.62 g/mol

- CAS Number : 733039-20-8

This compound features a unique structure that contributes to its biological activity. The presence of the bromine and chlorine atoms enhances its reactivity and potential as a pharmacological agent.

Pharmaceutical Applications

-

Cancer Treatment

- 5-Bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as an intermediate in the synthesis of CDK4 inhibitors, which are crucial in treating cell proliferation diseases such as cancer. Notably, it is involved in the production of drugs like Palbociclib and Ribociclib, which are used for breast cancer therapy .

- Antiviral Activity

- Neuroprotective Effects

Synthesis Pathways

The synthesis of this compound typically involves:

- Starting Materials :

- 4-Amino-5-bromo-2-chloropyrimidine

- Cyclopropanecarbonyl chloride

- Various coupling agents for amide formation

The reaction conditions often require inert atmospheres (e.g., nitrogen or argon) to prevent degradation of sensitive intermediates.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Demonstrated that derivatives of this compound inhibit CDK4 with IC50 values in the low micromolar range. |

| Lee et al. (2021) | Neuroprotection | Found that tetrahydroquinoline derivatives protect neuronal cells from oxidative stress-induced apoptosis. |

| Patel et al. (2022) | Synthesis Optimization | Developed a more efficient synthetic route reducing steps from five to three while maintaining yield above 85%. |

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Antiproliferative Activity

The antiproliferative activity of benzamide derivatives is well-documented. For example, N-(4-hydroxyphenyl)benzamide analogs (e.g., compound 4h in ) exhibit IC₅₀ values of 0.4–1.2 μM against cancer cell lines (HCT116, MCF7) by targeting tubulin polymerization .

Structural Comparison Table

| Feature | Target Compound | N-(4-Hydroxyphenyl)benzamide |

|---|---|---|

| Core Structure | Tetrahydroquinoline-Benzamide | Simple Benzamide |

| Substituents | Br, Cl, Cyclopropanecarbonyl | OH, Methoxy |

| Molecular Weight | ~450 g/mol (estimated) | 240–300 g/mol |

| Antiproliferative IC₅₀ | Not reported | 0.4–1.2 μM |

Kinase Inhibitors with Tetrahydroquinoline Scaffolds

Compounds like thieno[2,3-d]pyrimidin-4-yl derivatives () share the tetrahydroquinoline motif and inhibit kinases such as EGFR and VEGFR-2 . The target compound’s cyclopropanecarbonyl group may mimic the hydrophobic interactions of thieno-pyrimidine moieties, but the absence of a pyrimidine ring could limit kinase binding affinity.

Key Functional Differences

- Target Selectivity: Thieno-pyrimidine derivatives achieve nanomolar IC₅₀ values (e.g., 0.8 nM for EGFR) due to hydrogen bonding with kinase active sites . The target compound’s benzamide group may instead interact with allosteric pockets.

- Solubility : The bromo and chloro substituents in the target compound likely reduce aqueous solubility compared to sulfonamide-containing analogs in .

Cyclopropane-Containing Analogs

highlights cyclopropane-substituted benzamides (e.g., compound A in ) with antiviral activity. The cyclopropanecarbonyl group in the target compound could enhance metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability . However, the bulky tetrahydroquinoline core may compromise membrane permeability relative to simpler cyclopropane derivatives.

Biological Activity

Overview of 5-Bromo-2-Chloro-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide

Chemical Structure and Properties:

this compound is a synthetic compound that incorporates a bromine and chlorine atom along with a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety. This structural complexity may confer unique biological properties.

Biological Activity

Anticancer Properties:

Compounds similar to this compound have been studied for their potential anticancer activities. The incorporation of halogen atoms (bromine and chlorine) is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.

Mechanism of Action:

The mechanism by which such compounds exert their effects often involves:

- Inhibition of Enzymatic Activity: Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells through various pathways, including the mitochondrial pathway.

- Cell Cycle Arrest: Some studies indicate that these compounds may interfere with the cell cycle, particularly at the G2/M checkpoint.

Research Findings

Case Studies:

Several studies have explored the biological activity of related compounds:

- In Vitro Studies: Research has demonstrated that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., breast cancer, lung cancer). These studies often utilize assays such as MTT or cell viability assays to quantify the effects.

- In Vivo Studies: Animal models have been employed to assess the therapeutic potential of these compounds. For instance, administration of similar benzamide derivatives resulted in significant tumor reduction in xenograft models.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key steps for synthesizing 5-bromo-2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines under reductive conditions (e.g., catalytic hydrogenation).

- Step 2 : Functionalization of the tetrahydroquinoline at the 6-position with an amine group, followed by reaction with cyclopropanecarbonyl chloride to introduce the cyclopropane moiety.

- Step 3 : Coupling of the 5-bromo-2-chlorobenzoyl chloride to the amine group using a base (e.g., triethylamine) in anhydrous dichloromethane.

Critical parameters include temperature control (<0°C during acylation) and purification via column chromatography to isolate intermediates .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and cyclopropane integration.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] peak).

- HPLC : Assesses purity (>95% for research-grade material).

Cross-validation with FT-IR for carbonyl stretches (e.g., benzamide C=O at ~1650 cm) is recommended .

Advanced: How can computational methods optimize reaction pathways for this compound?

- AI-Driven Synthesis Planning : Tools like ICReDD’s reaction path search algorithms combine quantum chemical calculations (DFT) and experimental data to predict feasible routes. For example, identifying optimal solvents (e.g., DMF vs. THF) for cyclopropane coupling .

- Retrosynthetic Analysis : Platforms leveraging Pistachio and Reaxys databases prioritize routes with minimal by-products (e.g., avoiding over-alkylation) .

Advanced: What mechanistic insights are critical for studying its reactivity in medicinal chemistry applications?

- Kinetic Studies : Monitor intermediates via time-resolved NMR to identify rate-limiting steps (e.g., acylation vs. cyclization).

- Density Functional Theory (DFT) : Models transition states for cyclopropane ring formation to predict stereochemical outcomes.

- Enzyme Inhibition Assays : Use fluorescence polarization to evaluate binding affinity to biological targets (e.g., kinase domains) .

Basic: How can researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

- Cross-Technique Validation : Compare LC-MS data with H-C HSQC NMR to distinguish impurities from structural isomers.

- Synthesis Repetition : Re-run reactions under stricter anhydrous conditions to rule out hydrolysis by-products .

Advanced: What strategies minimize by-products during the cyclopropanecarbonylation step?

- Low-Temperature Control : Maintain reactions at -20°C to suppress competing nucleophilic attacks.

- Catalyst Screening : Test Pd(II)/Cu(I) systems for regioselective coupling.

- Solvent Optimization : Use DMF with 4Å molecular sieves to scavenge moisture .

Basic: How are intermediates isolated during multi-step synthesis?

- Liquid-Liquid Extraction : Separate amine intermediates using ethyl acetate/water phases.

- Crystallization : Purify cyclopropane derivatives via slow evaporation in hexane/ethyl acetate mixtures.

- Flash Chromatography : Employ gradient elution (e.g., 5–30% EtOAc in hexane) for polar by-products .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C, monitoring decomposition via UPLC-MS.

- Light Stress Testing : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photodegradants.

- Microsomal Stability Assays : Incubate with liver microsomes to evaluate metabolic half-life .

Basic: What are common starting materials for synthesizing the benzamide core?

- 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4): Activated as acid chloride using thionyl chloride.

- 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-amine : Synthesized via reductive amination of 6-nitro precursors .

Advanced: How can enantiomeric purity be achieved for chiral derivatives?

- Chiral Chromatography : Use CHIRALPAK® columns with heptane/ethanol mobile phases.

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts during cyclopropane formation.

- Dynamic Kinetic Resolution : Optimize reaction conditions to favor a single enantiomer via temperature-controlled equilibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.